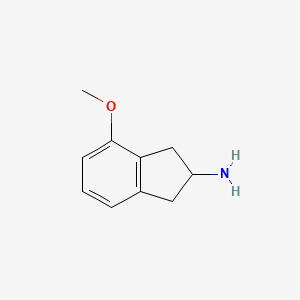

4-Methoxy-2,3-dihydro-1H-inden-2-amine

説明

4-Methoxy-2,3-dihydro-1H-inden-2-amine is a chemical compound that is part of a broader class of organic compounds known for their potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior of related compounds, which can be useful for understanding the properties and reactivity of 4-Methoxy-2,3-dihydro-1H-inden-2-amine.

Synthesis Analysis

The synthesis of related compounds, such as 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. This method boasts several advantages, including the use of a wide range of primary amines, easily available starting materials, simple procedures, mild reaction conditions, environmental friendliness, and high yields of up to 98% . These insights could be relevant for the synthesis of 4-Methoxy-2,3-dihydro-1H-inden-2-amine, suggesting that similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-2,3-dihydro-1H-inden-2-amine, such as N-(4-methoxyphenyl)formamide, has been determined using X-ray diffraction (XRD) analysis . XRD is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal, which can provide valuable information about the molecular geometry, bond lengths, and angles. This type of analysis is crucial for understanding the molecular structure of 4-Methoxy-2,3-dihydro-1H-inden-2-amine.

Chemical Reactions Analysis

The chemical reactivity of (4-methoxyphenyl)amine and its derivatives has been explored through their reactions with organosilicon isocyanates and phenylisocyanate, leading to the synthesis of O-silylurethanes, ureas, and formamides . The formation of (4-methoxyphenyl)formamide from (4-methoxyphenyl)amine and ethyl formate is an example of the versatile reactivity of these compounds. This suggests that 4-Methoxy-2,3-dihydro-1H-inden-2-amine may also participate in a variety of chemical reactions, potentially leading to a diverse array of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of 4-Methoxy-2,3-dihydro-1H-inden-2-amine, the properties of similar compounds can offer some insights. For example, the high yields and mild reaction conditions mentioned in the synthesis of related pyrroles indicate that these compounds can be stable under certain conditions and can be synthesized efficiently . The use of XRD analysis to determine the structure of related compounds also implies that these materials can form well-defined crystals, which is an important physical property . These aspects are important when considering the physical and chemical properties of 4-Methoxy-2,3-dihydro-1H-inden-2-amine, as they can influence its solubility, stability, and reactivity.

科学的研究の応用

Antimicrobial Activities

A study by Bektaş et al. (2007) synthesized novel triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines, including compounds related to 4-Methoxy-2,3-dihydro-1H-inden-2-amine, demonstrating good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Properties of Polymeric Materials

Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including derivatives of 4-Methoxy-2,3-dihydro-1H-inden-2-amine. These amine-modified polymers showed increased swelling and thermal stability, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).

Applications in Organic Synthesis

Aquino et al. (2015) reported a chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, showcasing the versatility of 4-Methoxy-2,3-dihydro-1H-inden-2-amine derivatives in organic synthesis (Aquino et al., 2015).

Potential Medical Applications

Choi et al. (2002) synthesized a nitrogen analog of stilbene, closely related to 4-Methoxy-2,3-dihydro-1H-inden-2-amine, which inhibited tyrosinase activity and melanin production, suggesting its application as a skin whitening agent (Choi et al., 2002).

Safety And Hazards

The safety information for 4-Methoxy-2,3-dihydro-1H-inden-2-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

4-methoxy-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4,8H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLOUDLYDYZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508232 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,3-dihydro-1H-inden-2-amine | |

CAS RN |

76413-92-8 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)